molecular formula C7H4BrF3O2S B8405785 Methyl 4-bromo-5-(trifluoromethyl)-2-thiophenecarboxylate

Methyl 4-bromo-5-(trifluoromethyl)-2-thiophenecarboxylate

Cat. No. B8405785
M. Wt: 289.07 g/mol
InChI Key: APRONFJRRDXXRS-UHFFFAOYSA-N
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Patent
US08946278B2

Procedure details

To a solution of methyl 4-bromo-5-iodo-2-thiophenecarboxylate (500 mg, 1.44 mmol), copper (I) iodide (137 mg, 0.72 mmol) and potassium fluoride (251 mg, 4.32 mmol) in DMF/HMPA (5 ml/5 mL) was added methyl difluoro(fluorosulfonyl)acetate (1.1 g, 5.76 mmol). The mixture was heated at 70° C. under N2 in a sealed tube. After 1 h, the reaction was quenched with NH4Cl (sat'd) (2 mL), extracted with ether (5 mL×5) and washed with distilled water (5 mL×5). The combined organic phase was dried over Mg2SO4 and purified on silica (EtOAc/Hex, 20-50%) to afford the title compound (0.82 g) containing a 60% inseparable impurity: LC-MS m/z (ES) 290 (M+H)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
251 mg
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
DMF HMPA
Quantity
5 mL
Type
solvent
Reaction Step One
Name
copper (I) iodide
Quantity
137 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8]([O:10][CH3:11])=[O:9])[S:5][C:6]=1I.[F-:12].[K+].[F:14][C:15]([F:24])(S(F)(=O)=O)C(OC)=O>CN(C=O)C.CN(P(N(C)C)(N(C)C)=O)C.[Cu]I>[Br:1][C:2]1[CH:3]=[C:4]([C:8]([O:10][CH3:11])=[O:9])[S:5][C:6]=1[C:15]([F:24])([F:12])[F:14] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1C=C(SC1I)C(=O)OC
Name
Quantity
251 mg
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
1.1 g
Type
reactant
Smiles
FC(C(=O)OC)(S(=O)(=O)F)F
Name
DMF HMPA
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O.CN(C)P(=O)(N(C)C)N(C)C
Name
copper (I) iodide
Quantity
137 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched with NH4Cl (sat'd) (2 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (5 mL×5)
WASH
Type
WASH
Details
washed with distilled water (5 mL×5)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over Mg2SO4
CUSTOM
Type
CUSTOM
Details
purified on silica (EtOAc/Hex, 20-50%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(SC1C(F)(F)F)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.82 g
YIELD: CALCULATEDPERCENTYIELD 197%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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